molecular formula C6H10N2O3 B585451 (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid CAS No. 150024-59-2

(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid

Katalognummer: B585451
CAS-Nummer: 150024-59-2
Molekulargewicht: 158.157
InChI-Schlüssel: KHVKXWZYVMHZAC-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid is a compound with a unique structure that includes an amino group and a pyrrolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid typically involves the use of specific reagents and conditions to ensure the correct stereochemistry and functional groups. One common method involves the reaction of a suitable precursor with an amino acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (R)-2-(2-Amino-5-oxopyrrolidin-1-yl)acetic acid include other amino acid derivatives and pyrrolidinone-containing molecules. Examples include:

    (2R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: An amino acid derivative with a similar structure.

    (2R)-2-Amino-4-methylpentanoic acid: Another amino acid derivative with a different side chain.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

150024-59-2

Molekularformel

C6H10N2O3

Molekulargewicht

158.157

IUPAC-Name

2-[(2R)-2-amino-5-oxopyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C6H10N2O3/c7-4-1-2-5(9)8(4)3-6(10)11/h4H,1-3,7H2,(H,10,11)/t4-/m1/s1

InChI-Schlüssel

KHVKXWZYVMHZAC-SCSAIBSYSA-N

SMILES

C1CC(=O)N(C1N)CC(=O)O

Synonyme

1-Pyrrolidineaceticacid,2-amino-5-oxo-,(R)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.